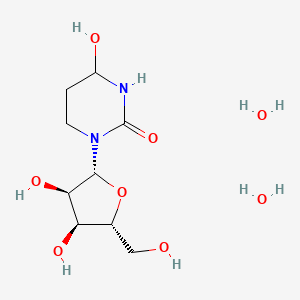
Tetrahydrouridine (dihydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrouridine (dihydrate) is a small molecule that belongs to the class of organic compounds known as pyrimidine nucleosides. It has been used in various scientific research applications, particularly in the field of medicine. Tetrahydrouridine is known for its ability to inhibit cytidine deaminase, an enzyme that plays a crucial role in the metabolism of cytidine analogues.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrouridine (dihydrate) typically involves the reduction of uridine. One common method includes the catalytic hydrogenation of uridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield tetrahydrouridine.
Industrial Production Methods: Industrial production of tetrahydrouridine (dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques.
化学反应分析
Types of Reactions: Tetrahydrouridine (dihydrate) primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize tetrahydrouridine.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated derivatives of tetrahydrouridine, while oxidation reactions produce oxidized forms of the compound.
科学研究应用
Tetrahydrouridine (dihydrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Serves as a model compound for studying nucleoside analogues.
Biology:
- Inhibits cytidine deaminase, making it useful in studies involving cytidine metabolism.
- Used in cell cycle regulation studies due to its ability to affect cell proliferation.
Medicine:
- Investigated for its potential in cancer treatment, particularly in combination with cytidine analogues like decitabine and gemcitabine.
- Studied for its role in increasing fetal hemoglobin levels, which can be beneficial in treating hemoglobinopathies.
Industry:
- Employed in the production of pharmaceuticals and other chemical products.
作用机制
Tetrahydrouridine (dihydrate) exerts its effects primarily by inhibiting the enzyme cytidine deaminase. This enzyme is responsible for the deamination of cytidine and its analogues, converting them into inactive forms. By inhibiting cytidine deaminase, tetrahydrouridine increases the bioavailability and efficacy of cytidine analogues used in cancer treatment. The compound binds to the active site of the enzyme, preventing it from catalyzing the deamination reaction.
相似化合物的比较
- Cytidine
- Uridine
- Decitabine
- Gemcitabine
Tetrahydrouridine (dihydrate) continues to be a valuable compound in scientific research, offering insights into nucleoside metabolism and potential therapeutic applications.
属性
分子式 |
C9H20N2O8 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one;dihydrate |
InChI |
InChI=1S/C9H16N2O6.2H2O/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h4-8,12-15H,1-3H2,(H,10,16);2*1H2/t4-,5?,6-,7-,8-;;/m1../s1 |
InChI 键 |
GYACORXUHASNNI-MXOGQYMBSA-N |
手性 SMILES |
C1CN(C(=O)NC1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.O.O |
规范 SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)

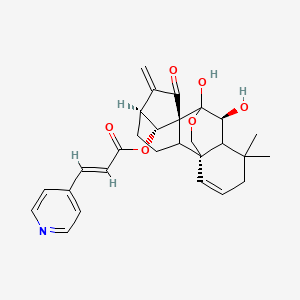

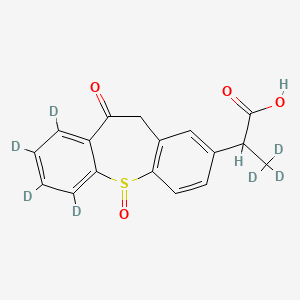
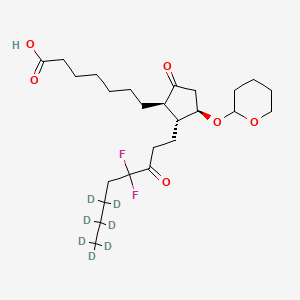
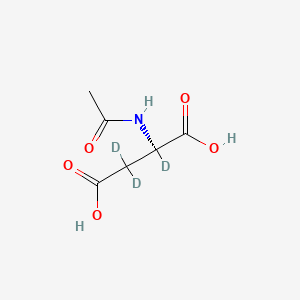

![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

